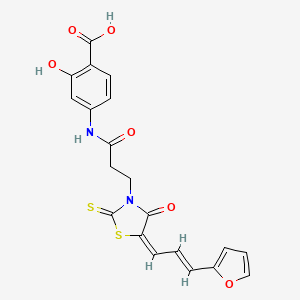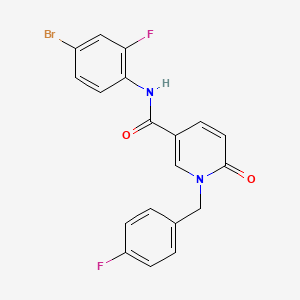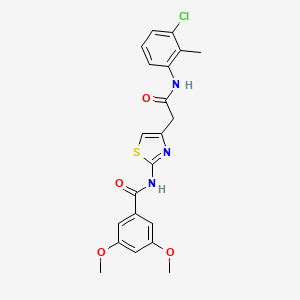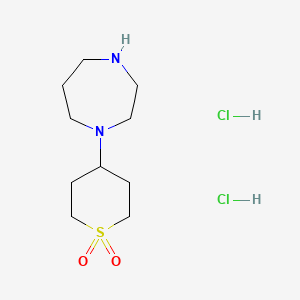![molecular formula C16H17BrClN B2933940 [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241130-98-1](/img/structure/B2933940.png)
[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2241130-98-1 . It has a molecular weight of 338.67 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the resources I have.Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology of Brominated and Chlorinated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds, structurally related due to the presence of bromine, have been identified as contaminants in brominated flame retardants and are produced during combustion. They share toxicological profiles similar to chlorinated analogs, affecting hepatic, dermal, and gastrointestinal systems in both animals and humans. The biological effects include enzyme induction and potential for liver and skin toxicity (Mennear & Lee, 1994).
Occurrence and Toxicity of Antimicrobial Triclosan : Triclosan, a chlorinated compound, showcases the environmental persistence and bioaccumulation potential of such molecules. It has been found in various environmental matrices and is known for its antibacterial properties but also raises concerns regarding toxicity toward aquatic organisms and potential for developing resistant bacterial strains (Bedoux et al., 2012).
Synthesis and Application in Chemical Research
- Synthesis of Phosphonic Acid : Phosphonic acid and its derivatives, employed across a range of applications from medicinal chemistry to material science, demonstrate the diverse utility of compounds that can be analogously considered for "[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride" in research applications. Their synthesis methods provide insights into the chemical manipulation and application potential of similar compounds (Sevrain et al., 2017).
Environmental Contamination and Health Effects
- Polychlorinated Biphenyls (PCBs) and Health : PCBs, sharing the halogenation characteristic, illustrate the long-term environmental and health impacts of such compounds. They have been shown to bioaccumulate, leading to adverse effects on the endocrine system and potential carcinogenicity, underscoring the importance of understanding similar impacts for related compounds (Ododo & Wabalo, 2019).
Safety and Hazards
Mecanismo De Acción
Target of action
The compound contains a bromophenyl group and a cyclopropyl group, which are common in many bioactive compounds . These groups can interact with various biological targets such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement of these groups and other factors.
Mode of action
The mode of action would depend on the specific target. For example, the compound might inhibit an enzyme’s activity, activate a receptor, or modulate ion channel function. The bromophenyl group might form halogen bonds with the target, while the cyclopropyl group could participate in hydrophobic interactions .
Propiedades
IUPAC Name |
[2-(2-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUVKDWXUQWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)
![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)




![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)


![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)


